REACTION_SMILES
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[CH3:16][OH:17].[N+:4]([O-:5])(=[O:6])[c:7]1[cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13][o:14][c:15]12.[NH2:2][NH2:3].[OH2:1]>>[NH2:4][c:7]1[cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13][o:14][c:15]12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc2ccoc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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Nc1cccc2ccoc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |